molecular formula C15H10FN3 B1414251 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 2197061-78-0

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B1414251
CAS No.: 2197061-78-0
M. Wt: 251.26 g/mol
InChI Key: KUOVUGIPNFSHHD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound may bind to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . This modulation can lead to changes in the phosphorylation status of proteins, thereby affecting downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in either upregulation or downregulation of specific genes, ultimately influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . These binding interactions can lead to enzyme inhibition or activation, depending on the specific target and context. For instance, the compound may inhibit the activity of certain kinases, thereby blocking downstream signaling pathways . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins . This binding can alter the transcriptional activity of these proteins, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to acute changes in cell signaling and gene expression, while long-term exposure can result in more sustained effects on cellular metabolism and function . Additionally, the compound’s stability and degradation can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall physiology . As the dosage increases, more pronounced effects can be observed, including changes in cell signaling, gene expression, and metabolism . High doses of this compound may also lead to toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to more water-soluble metabolites . These metabolites can then be excreted from the body through urine or bile. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. This modulation can lead to changes in the concentrations of various metabolites, ultimately affecting cellular metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of 4-fluorophenyl and the imidazo[1,2-a]pyridine core.

    Nitrile Group Introduction: The nitrile group can be introduced via a cyanation reaction, often using reagents like copper(I) cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents are typical.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include primary amines or other reduced derivatives.

    Substitution: Products vary depending on the nucleophile used, often resulting in substituted aromatic compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the fluorine and nitrile groups, resulting in different electronic properties and biological activities.

    7-Methylimidazo[1,2-a]pyridine: Similar core structure but without the 4-fluorophenyl and nitrile groups, affecting its reactivity and applications.

Uniqueness

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability, and the nitrile group, which provides a handle for further chemical modifications.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Biological Activity

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antiproliferative, antibacterial, and antiviral effects, as well as its interactions with enzymes and cellular mechanisms.

  • Molecular Formula : C15H10FN3
  • Molecular Weight : 251.26 g/mol
  • CAS Number : 2197061-78-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with key biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits strong antiproliferative effects against several human cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells through various mechanisms:

  • Cell Lines Tested :
    • LN-229 (glioblastoma)
    • Capan-1 (pancreatic adenocarcinoma)
    • HCT-116 (colorectal carcinoma)
    • NCI-H460 (lung carcinoma)

The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines. For example, a related imidazopyridine derivative showed IC50 values of 0.4 μM against colon carcinoma cells .

Cell LineIC50 (μM)
LN-2291.8
Capan-10.7
HCT-1160.4
NCI-H460Not specified

Antibacterial Activity

While the primary focus has been on its anticancer properties, some studies have also explored the antibacterial potential of this compound. However, results indicate limited antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited moderate activity against E. coli with a MIC of 32 μM .

Antiviral Activity

The antiviral properties of imidazopyridine derivatives are noteworthy, with some compounds in this class showing effectiveness against a range of DNA and RNA viruses. The specific antiviral activity of this compound requires further investigation but aligns with the general trend observed in similar compounds .

The biological effects of this compound can be attributed to its interaction with various biomolecules:

  • Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction may influence the pharmacokinetics of other therapeutic agents.
  • Cell Signaling Pathways : The compound modulates key signaling pathways involved in cell proliferation and apoptosis by affecting kinases and phosphatases .

Case Studies

  • Study on Antiproliferative Effects :
    A recent study evaluated a series of imidazopyridine derivatives for their antiproliferative effects across multiple cancer types. The findings indicated that compounds bearing specific substituents exhibited enhanced activity compared to unsubstituted analogs .
  • Enzyme Interaction Analysis :
    Another study focused on the interaction between imidazopyridine derivatives and cytochrome P450 enzymes, highlighting the importance of structural modifications in enhancing metabolic stability and therapeutic efficacy .

Properties

IUPAC Name

2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3/c1-10-6-7-19-9-14(18-15(19)13(10)8-17)11-2-4-12(16)5-3-11/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOVUGIPNFSHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CN2C=C1)C3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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